molecular formula C5H8N2O2 B3143374 3-Isopropyl-1,2,4-oxadiazol-5-ol CAS No. 52366-04-8

3-Isopropyl-1,2,4-oxadiazol-5-ol

Cat. No.: B3143374
CAS No.: 52366-04-8
M. Wt: 128.13
InChI Key: MSHWTKGAZGNGGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropyl-1,2,4-oxadiazol-5-ol is a heterocyclic compound containing an oxadiazole ring. This compound is part of the broader class of oxadiazoles, which are known for their diverse biological and chemical properties. The oxadiazole ring consists of one oxygen and two nitrogen atoms, making it a versatile scaffold in medicinal chemistry and material science .

Scientific Research Applications

3-Isopropyl-1,2,4-oxadiazol-5-ol has a wide range of applications in scientific research:

Future Directions

1,2,4-Oxadiazoles, including 3-Isopropyl-1,2,4-oxadiazol-5-ol, have potential for a wide range of applications in drug discovery due to their versatility . Future research may focus on designing new chemical entities with potential anti-infective activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-1,2,4-oxadiazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isopropyl hydrazine with carbonyl compounds, followed by cyclization with an oxidizing agent such as iodine or manganese dioxide . The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-1,2,4-oxadiazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Iodine, manganese dioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Oxadiazole
  • 1,2,5-Oxadiazole
  • 1,3,4-Oxadiazole

Uniqueness

3-Isopropyl-1,2,4-oxadiazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxadiazoles, it may exhibit different reactivity and selectivity in various applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

3-propan-2-yl-4H-1,2,4-oxadiazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-3(2)4-6-5(8)9-7-4/h3H,1-2H3,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHWTKGAZGNGGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Isopropyl-1,2,4-oxadiazol-5-ol
Reactant of Route 2
Reactant of Route 2
3-Isopropyl-1,2,4-oxadiazol-5-ol
Reactant of Route 3
Reactant of Route 3
3-Isopropyl-1,2,4-oxadiazol-5-ol
Reactant of Route 4
Reactant of Route 4
3-Isopropyl-1,2,4-oxadiazol-5-ol
Reactant of Route 5
Reactant of Route 5
3-Isopropyl-1,2,4-oxadiazol-5-ol
Reactant of Route 6
Reactant of Route 6
3-Isopropyl-1,2,4-oxadiazol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.